1-(2-Imidazol-1-ylethyl)benzimidazole
Description
Structure
3D Structure
Properties
CAS No. |
144189-88-8 |
|---|---|
Molecular Formula |
C12H12N4 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
1-(2-imidazol-1-ylethyl)benzimidazole |
InChI |
InChI=1S/C12H12N4/c1-2-4-12-11(3-1)14-10-16(12)8-7-15-6-5-13-9-15/h1-6,9-10H,7-8H2 |
InChI Key |
SQHLVTLZGNYQEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCN3C=CN=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 1 2 Imidazol 1 Ylethyl Benzimidazole
Established Synthetic Pathways for the 1-(2-Imidazol-1-ylethyl)benzimidazole Scaffold
Traditional synthetic routes to this compound rely on robust, well-documented reactions that ensure the reliable construction of the core structure. These methods are typically sequential, building the molecule step-by-step.
The formation of the benzimidazole (B57391) ring system is most commonly achieved through the condensation of an o-phenylenediamine (B120857) with a one-carbon electrophile, such as a carboxylic acid or an aldehyde. nih.govdergipark.org.tr The Phillips-Ladenburg benzimidazole synthesis, for instance, involves reacting o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions and heat. nih.gov Using formic acid, for example, yields the parent benzimidazole. youtube.com
Once the benzimidazole nucleus is formed, the key step is the formation of the N-C bond to link the ethyl-imidazole side chain. This is typically accomplished via a nucleophilic substitution reaction. Benzimidazole, acting as a nucleophile, is deprotonated with a suitable base to form the benzimidazolide (B1237168) anion. This anion then reacts with an electrophilic imidazole-containing moiety, such as 1-(2-chloroethyl)imidazole, to form the final product. This condensation-alkylation sequence represents a cornerstone of established synthetic strategies.
A common and logical multi-step approach to synthesizing this compound involves the sequential construction and subsequent coupling of the two heterocyclic components. This ensures high purity and allows for structural variation if needed. A representative pathway is detailed below.
Synthetic Route Overview:
Step 1: Benzimidazole Formation: The synthesis begins with the creation of the benzimidazole core. This is typically achieved by the condensation of o-phenylenediamine with formic acid, which cyclizes upon heating to form benzimidazole. youtube.com
Step 2: N-Alkylation: The pre-formed benzimidazole is then N-alkylated. This involves deprotonating the benzimidazole with a base like sodium hydride in an aprotic solvent such as N,N-Dimethylformamide (DMF) to generate the nucleophilic benzimidazolide anion. This anion is then reacted with a suitable electrophile, 1-(2-chloroethyl)imidazole, to yield this compound.
The table below outlines the strategic steps in this established multi-step synthesis.
Table 1: Multi-Step Synthesis Strategy
| Step | Reaction | Starting Materials | Reagents & Conditions | Product | Purpose |
|---|---|---|---|---|---|
| 1 | Phillips Condensation | o-Phenylenediamine | Formic acid, Reflux | Benzimidazole | To construct the core benzimidazole ring system. |
| 2 | Nucleophilic Substitution (N-Alkylation) | Benzimidazole, 1-(2-Chloroethyl)imidazole | Sodium hydride (NaH), N,N-Dimethylformamide (DMF) | This compound | To link the imidazole (B134444) moiety to the benzimidazole nitrogen via an ethyl spacer. |
Development of Novel and Optimized Synthetic Routes for this compound
In line with the evolution of synthetic chemistry, research has focused on developing more efficient, cost-effective, and environmentally benign methods for preparing benzimidazole derivatives. These modern approaches aim to improve yields, reduce reaction times, and minimize waste.
The use of catalysts offers significant advantages by lowering the activation energy of key reaction steps, thereby enabling milder conditions and often improving selectivity. Both the initial benzimidazole ring formation and the subsequent N-alkylation can be catalytically enhanced.
For Benzimidazole Ring Formation: Various catalysts can be employed for the initial condensation of o-phenylenediamine. Homogeneous acid catalysts like phosphoric acid can effectively promote the cyclization with aldehydes. nih.gov Heterogeneous catalysts, such as zinc oxide nanoparticles (ZnO-NPs), have also been shown to be effective, offering the advantage of easy separation and recyclability. nih.gov Lewis acids are also reported to be highly effective for this transformation. vivekanandcollege.ac.in
For N-Alkylation: The linkage of the ethyl-imidazole side chain can be facilitated by phase-transfer catalysts (PTCs). PTCs, such as benzyltriethylammonium chloride (BTEAC), enable the reaction between the aqueous-soluble benzimidazolide salt and the organic-soluble alkylating agent, avoiding the need for expensive, anhydrous aprotic solvents.
Table 2: Catalytic Approaches in Synthesis
| Reaction Step | Catalyst Type | Example Catalyst | Role of Catalyst | Potential Advantage |
|---|---|---|---|---|
| Benzimidazole Formation | Homogeneous Acid | Phosphoric Acid nih.gov | Protonates the carbonyl group, activating it for nucleophilic attack. | Mild conditions, high yields. |
| Benzimidazole Formation | Heterogeneous | ZnO Nanoparticles nih.gov | Provides an active surface for the condensation reaction. | Recyclable, environmentally friendly. |
| N-Alkylation | Phase-Transfer Catalyst | Benzyltriethylammonium chloride (BTEAC) nih.gov | Transfers the benzimidazolide anion from the solid/aqueous phase to the organic phase. | Avoids anhydrous solvents, simpler workup. |
Adherence to green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. nih.gov For the production of this compound, this involves several strategies:
Use of Greener Solvents: Replacing traditional volatile organic compounds with environmentally benign solvents like water, ethanol (B145695), or methanol (B129727) can significantly reduce the environmental footprint. researchgate.net
Solvent-Free Synthesis: Reactions can be conducted under solvent-free conditions, for instance by grinding the reactants together, sometimes with a solid support, followed by heating. umich.edu This approach maximizes atom economy and eliminates solvent waste.
One-Pot Synthesis: Combining multiple reaction steps into a single procedure without isolating intermediates reduces solvent usage, energy consumption, and waste generation. researchgate.netumich.edu For the target molecule, a one-pot synthesis could involve the condensation of o-phenylenediamine with an imidazole-containing aldehyde, catalyzed by an eco-friendly acid, to form the product in a single transformation.
Table 3: Comparison of Conventional vs. Green Synthetic Approaches
| Feature | Conventional Approach | Green Chemistry Approach |
|---|---|---|
| Solvent | Often uses DMF, Toluene, or chlorinated solvents. | Utilizes water, ethanol, or solvent-free conditions. researchgate.netumich.edu |
| Procedure | Multi-step with isolation of intermediates. | Prefers one-pot, multi-component reactions. umich.edu |
| Energy | Typically relies on prolonged conventional heating (reflux). | Employs energy-efficient methods like microwave or ultrasound. mdpi.com |
| Catalyst | May use stoichiometric strong acids or bases. | Employs recyclable heterogeneous or biodegradable catalysts. nih.govnih.gov |
The application of non-conventional energy sources like microwave irradiation and ultrasound has revolutionized many organic syntheses. These techniques offer significant enhancements over traditional heating methods. arkat-usa.org
Microwave-Assisted Synthesis: Microwaves provide rapid, uniform, and efficient volumetric heating of the reaction mixture. mdpi.comijprajournal.com This often leads to a dramatic reduction in reaction times—from hours to mere minutes—and frequently results in higher product yields and purity. dergipark.org.trarkat-usa.org Both the cyclization to form the benzimidazole ring and the subsequent N-alkylation can be significantly accelerated using microwave irradiation, often under solvent-free conditions. nih.govmdpi.com
Ultrasonic-Assisted Synthesis: Sonication promotes chemical reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized high-pressure and high-temperature spots, enhancing mass transfer and reaction rates. nih.gov Ultrasound has been successfully used to synthesize benzimidazole derivatives, providing excellent yields in short timeframes, often at room temperature. nih.govresearchgate.netrsc.org
Table 4: Comparison of Heating Methods for Benzimidazole Synthesis
| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation | Ultrasonic Irradiation |
|---|---|---|---|
| Reaction Time | Hours (e.g., 2-12 h) ijprajournal.comyoutube.com | Minutes (e.g., 5-15 min) mdpi.comijprajournal.com | Minutes to Hours (e.g., 10-60 min) nih.govresearchgate.net |
| Energy Transfer | Slow, convective | Rapid, volumetric arkat-usa.org | Through acoustic cavitation nih.gov |
| Yield | Moderate to Good | Often higher than conventional arkat-usa.org | Good to Excellent researchgate.net |
| Temperature Control | Less precise, potential for hotspots | Highly precise arkat-usa.org | Typically at ambient or slightly elevated temperature |
Purification Techniques and Yield Optimization in this compound Synthesis
The synthesis of this compound, typically achieved through the N-alkylation of a benzimidazole precursor with an appropriate imidazol-1-ylethyl halide or tosylate, necessitates robust purification and optimization strategies to ensure high purity and maximize product output.
Purification Techniques:
Following the initial reaction, the crude product is often a mixture containing the desired compound, unreacted starting materials, the alternative regioisomer (discussed in section 2.4), and various side products. The primary method for isolating this compound is silica gel column chromatography . acs.orgrsc.org The polarity of the eluent system is critical and is typically a gradient of a non-polar solvent like petroleum ether or hexane (B92381) with a more polar solvent such as ethyl acetate (B1210297) (EtOAc) or a mixture of dichloromethane (B109758) (DCM) and methanol (MeOH). acs.orgrsc.org The precise ratio is determined empirically through thin-layer chromatography (TLC) monitoring. tsijournals.comrsc.org
In cases where the product crystallizes, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective and scalable purification method, yielding material of high purity. researchgate.net
Yield Optimization:
Maximizing the yield of this compound involves the careful control of several reaction parameters. The choice of base, solvent, temperature, and reaction time are all interconnected and crucial for efficient conversion.
Commonly used bases for the N-alkylation of benzimidazoles include inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and strong bases like sodium hydride (NaH). tsijournals.comresearchgate.netbeilstein-journals.org The base deprotonates the benzimidazole N-H, forming the benzimidazolate anion, which then acts as the nucleophile. The strength of the base can influence both the reaction rate and the regioselectivity.
The solvent plays a key role in solvating the reactants and influencing the nucleophilicity of the benzimidazolate anion. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are frequently employed. tsijournals.comrsc.orgnih.gov In some eco-friendly approaches, aqueous systems using surfactants like sodium dodecyl sulfate (B86663) (SDS) have been shown to enhance reaction rates and yields by mitigating solubility issues. researchgate.netlookchem.com
Reaction temperature is another critical factor. While some reactions with highly reactive alkyl halides may proceed at ambient temperature, less reactive electrophiles often require heating (e.g., 50-80 °C) to achieve a reasonable reaction rate and completion. nih.govlookchem.com Optimization studies typically involve screening these parameters to find the ideal balance that maximizes the formation of the desired product while minimizing side reactions.
Table 1: Factors Influencing Yield in N-Alkylation of Benzimidazoles
| Parameter | Variation | General Outcome on Yield | Citation |
|---|---|---|---|
| Base | Weak (e.g., K₂CO₃) vs. Strong (e.g., NaH) | Stronger bases can increase reaction rates but may affect selectivity. | researchgate.netbeilstein-journals.org |
| Solvent | Polar Aprotic (DMF, DMSO) vs. Non-polar | Polar aprotic solvents generally give higher yields by solvating the cation and leaving a more reactive "naked" anion. | tsijournals.combeilstein-journals.org |
| Temperature | Ambient vs. Elevated (50-80 °C) | Higher temperatures increase reaction rates but can also lead to more side products. | nih.govlookchem.com |
| Leaving Group | I > Br > Cl > OTs | More reactive leaving groups (like iodide) lead to faster reactions and potentially higher yields at lower temperatures. | N/A |
| Surfactant | Addition of SDS in aqueous media | Can enhance reaction rates and yields for substrates with poor water solubility. | researchgate.netlookchem.com |
Regioselectivity Control in the Synthesis of this compound and Analogues
A significant challenge in the synthesis of this compound is controlling the regioselectivity of the N-alkylation step. The benzimidazole ring contains two nucleophilic nitrogen atoms, N1 and N3. Alkylation can occur at either position, leading to two possible regioisomers. For an unsymmetrically substituted benzimidazole, these isomers are distinct compounds. Even with a symmetric benzimidazole, subsequent reactions could be affected by the substitution pattern.
The formation of the desired N1-substituted product over the N3-isomer is governed by a combination of steric, electronic, and reaction condition factors. beilstein-journals.org
Steric Hindrance: Substituents on the benzimidazole ring, particularly at the C2 or C7 positions, can sterically hinder the approach of the alkylating agent to the adjacent N1 nitrogen. This can favor substitution at the less hindered N3 position. Conversely, a bulky alkylating agent may preferentially react at the more accessible nitrogen atom.
Electronic Effects: The electronic nature of substituents on the benzimidazole ring influences the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, potentially directing alkylation to the other nitrogen. beilstein-journals.org
Reaction Conditions: The choice of solvent and base is paramount in controlling regioselectivity. beilstein-journals.org
Solvent: Polar aprotic solvents like THF and DMF often favor N1-alkylation. It is theorized that these solvents effectively solvate the counter-ion of the base (e.g., Na⁺ or K⁺), leaving a more "naked" and reactive benzimidazolate anion where the thermodynamically more stable N1-alkylated product is favored. beilstein-journals.org
Base: The choice of base can have a profound impact. Studies on the related indazole system have shown that sodium hydride (NaH) in THF can provide excellent N1-regioselectivity. beilstein-journals.org The counter-ion of the base can coordinate with the heteroatoms, influencing the site of subsequent alkylation.
A common strategy to ensure regioselectivity is to use a pre-functionalized starting material where one nitrogen is already part of the desired structure, thereby forcing the reaction to occur at a specific site. acs.orgacs.org For instance, one could start with a pre-formed o-phenylenediamine derivative that already contains the imidazol-1-ylethyl moiety on one of the amine nitrogens, followed by cyclization to form the benzimidazole ring. This "pre-alkylation" approach bypasses the regioselectivity issue entirely.
Table 2: Controlling Regioselectivity in N-Alkylation of Benzimidazole Analogues
| Factor | Condition | Favored Regioisomer | Rationale | Citation |
|---|---|---|---|---|
| Solvent | Tetrahydrofuran (THF) | N1 | Favors the thermodynamically more stable product. | beilstein-journals.org |
| Base | Sodium Hydride (NaH) | N1 | Combination of NaH in THF has been shown to be highly N1-selective for related heterocycles. | beilstein-journals.org |
| Substituents | Bulky group at C7 | N2 (equivalent to N3) | Steric hindrance blocks access to the adjacent N1 atom. | beilstein-journals.org |
| Synthetic Strategy | Cyclization of N-substituted o-phenylenediamine | N1 (pre-determined) | The position of the alkyl group is fixed before the benzimidazole ring is formed. | acs.orgacs.org |
Advanced Spectroscopic and Analytical Characterization of 1 2 Imidazol 1 Ylethyl Benzimidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete picture of the atomic connectivity and environment within the 1-(2-Imidazol-1-ylethyl)benzimidazole molecule can be assembled.
The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to the benzimidazole (B57391), imidazole (B134444), and ethyl linker protons and carbons. The chemical shifts (δ) are influenced by the electronic environment of each nucleus.
Proton (¹H) NMR: The ¹H NMR spectrum will feature signals in the aromatic region (typically δ 7.0-8.5 ppm) and the aliphatic region (typically δ 4.0-5.0 ppm). The protons on the benzimidazole ring (H-4, H-5, H-6, H-7) and the imidazole ring (H-2', H-4', H-5') will appear as multiplets in the downfield region. The proton at the C-2 position of the benzimidazole ring is expected to be the most deshielded of the ring protons. The two methylene (B1212753) groups (-CH₂-) of the ethyl bridge are expected to appear as distinct triplets, a result of spin-spin coupling with each other.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbons of the aromatic rings will resonate at lower field (δ 110-150 ppm) compared to the aliphatic carbons of the ethyl linker (δ 40-50 ppm). The chemical shifts for carbons in benzimidazole and imidazole systems are well-documented and serve as a basis for signal assignment. nih.govnih.gov
The predicted chemical shifts for this compound, based on data from analogous structures, are presented below. rsc.orgrsc.org
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Benzimidazole Ring | ||
| C2 | ~8.1 (singlet) | ~145 |
| C4/C7 | ~7.7 (multiplet) | ~120 / ~110 |
| C5/C6 | ~7.3 (multiplet) | ~123 / ~124 |
| C3a/C7a | - | ~143 / ~134 |
| Imidazole Ring | ||
| C2' | ~7.6 (singlet) | ~138 |
| C4' | ~7.1 (singlet) | ~128 |
| C5' | ~6.9 (singlet) | ~120 |
| Ethyl Linker | ||
| N-CH₂ | ~4.5 (triplet) | ~45 |
Note: Predicted values are estimates based on analogous compounds and may vary based on solvent and experimental conditions.
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the two methylene (-CH₂-) groups of the ethyl linker, confirming their connectivity. It would also show correlations between adjacent protons on the benzimidazole ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of each carbon signal by linking it to its attached proton, such as correlating the methylene proton signals to their respective carbon signals. beilstein-journals.org
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within a molecule by probing its vibrational modes.
The IR and Raman spectra of this compound are expected to display a series of characteristic bands corresponding to the vibrations of its constituent parts.
C-H Stretching: Aromatic C-H stretching vibrations from both the benzimidazole and imidazole rings are typically observed in the 3100-3000 cm⁻¹ region. mdpi.com Aliphatic C-H stretching from the ethyl linker would appear in the 3000-2850 cm⁻¹ range.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the fused aromatic ring systems are characteristic and appear in the 1650-1450 cm⁻¹ region. researchgate.net These bands are often strong and provide a clear fingerprint for the heterocyclic moieties.
Ring Vibrations: In-plane and out-of-plane bending vibrations of the rings and C-H bonds occur at lower frequencies, typically below 1400 cm⁻¹. Out-of-plane C-H bending bands in the 900-650 cm⁻¹ region can be indicative of the substitution pattern on the benzene (B151609) ring.
Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Ring of Origin |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Benzimidazole, Imidazole |
| Aliphatic C-H Stretch | 3000 - 2850 | Ethyl Linker |
| C=N Stretch | 1620 - 1580 | Benzimidazole, Imidazole |
| C=C Ring Stretch | 1600 - 1450 | Benzimidazole, Imidazole |
| CH₂ Scissoring | ~1465 | Ethyl Linker |
| Ring Breathing/Skeletal | 1400 - 1000 | Benzimidazole, Imidazole |
Note: These are generalized frequency ranges based on data from similar compounds. researchgate.netnih.govmdpi.com
In the solid state, intermolecular forces, particularly hydrogen bonding, play a critical role in determining the crystal packing. The this compound molecule lacks traditional N-H donor groups, as the nitrogens at position 1 of both rings are substituted. However, the lone pairs on the nitrogen atoms at position 3 of both the benzimidazole and imidazole rings are potent hydrogen bond acceptors.
Potential hydrogen bonding in the solid state could occur through weak C-H···N interactions. mdpi.com The C2-H protons on both the benzimidazole and imidazole rings are known to be somewhat acidic and can act as hydrogen bond donors to the acceptor nitrogens of adjacent molecules. Solid-state NMR and single-crystal X-ray diffraction would be the definitive techniques to study these networks, revealing the specific packing motifs and intermolecular distances. nih.gov The presence of such hydrogen bonds can cause shifts in the vibrational frequencies of the involved C-H groups in the solid-state IR spectrum compared to the solution or gas phase. mdpi.com
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₁₂H₁₂N₄), the molecular weight is 212.25 g/mol .
Upon ionization, typically by Electron Impact (EI) or Electrospray Ionization (ESI), the molecular ion [M]⁺ or protonated molecule [M+H]⁺ is formed. This ion then undergoes a series of fragmentation reactions, and the resulting charged fragments are detected. The fragmentation pathway provides a roadmap of the molecule's structure.
A plausible fragmentation pathway for this compound would likely involve cleavage of the bonds within the ethyl linker, as these are the weakest bonds in the structure.
Key Predicted Fragmentation Steps:
Molecular Ion Peak: The spectrum would show a prominent molecular ion peak at m/z = 212.
Benzylic-type Cleavage: Cleavage of the C-C bond in the ethyl bridge is highly probable. This can lead to two primary fragment ions:
A fragment corresponding to the benzimidazolyl-methyl cation (C₇H₅N₂-CH₂⁺) at m/z = 131.
A fragment corresponding to the imidazolyl-methyl radical loss, leading to a cation at m/z = 131, or the formation of the imidazolyl-methyl cation (C₃H₃N₂-CH₂⁺) at m/z = 81.
Cleavage of the N-C Bond: Scission of the bond between the benzimidazole nitrogen and the ethyl linker could lead to the formation of a stable benzimidazole cation (C₇H₅N₂⁺) at m/z = 117 or a benzimidazolyl radical with the charge residing on the other fragment.
Further Fragmentation: The primary fragment ions can undergo further fragmentation, such as the characteristic loss of HCN (27 Da) from the imidazole or benzimidazole rings. journalijdr.com
Analysis of the relative abundances of these fragment ions allows for the reconstruction of the molecule's connectivity, confirming the presence of the benzimidazole and imidazole units linked by an ethyl chain. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) of this compound
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing highly accurate mass measurements. For this compound, with a chemical formula of C₁₂H₁₂N₄, the theoretical exact mass can be calculated. This high level of mass accuracy, typically within a few parts per million (ppm), allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas.
In a typical HRMS analysis of this compound, the compound would be introduced into the mass spectrometer, often using a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation and preserve the molecular ion. The instrument, such as a time-of-flight (TOF) or Orbitrap mass analyzer, would then measure the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺.
Table 1: Theoretical HRMS Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₂H₁₂N₄ |
| Theoretical Monoisotopic Mass | 212.1062 u |
| Theoretical m/z of [M+H]⁺ | 213.1135 u |
Note: The data in this table is theoretical and serves as a reference for expected experimental outcomes.
Electrospray Ionization (ESI-MS) and Electron Ionization (EI-MS) Applications
Both Electrospray Ionization (ESI-MS) and Electron Ionization (EI-MS) provide valuable, yet distinct, information about the structure and mass of this compound.
Electrospray Ionization (ESI-MS) is a soft ionization technique particularly well-suited for polar and thermally labile molecules. In the context of this compound, ESI-MS would typically be performed in positive ion mode. The basic nitrogen atoms in the imidazole and benzimidazole rings are readily protonated, leading to the formation of a prominent protonated molecular ion [M+H]⁺ at an m/z corresponding to the molecular weight plus the mass of a proton. This technique is highly sensitive and provides a clear determination of the molecular weight. The resulting spectrum is often simple, dominated by the molecular ion peak, which is advantageous for confirming the identity of the synthesized compound in a mixture or for quantitative studies.
Electron Ionization (EI-MS) , in contrast, is a high-energy "hard" ionization technique. When subjected to EI-MS, molecules of this compound would be bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺•). This molecular ion is often unstable and undergoes extensive fragmentation. The resulting mass spectrum displays a complex pattern of fragment ions, which provides a "fingerprint" of the molecule's structure. Analysis of these fragmentation patterns can help to elucidate the connectivity of the atoms within the molecule. For instance, cleavage of the ethyl linker between the two heterocyclic rings would be an expected fragmentation pathway.
Table 2: Expected Key Ions in ESI-MS and EI-MS of this compound
| Ionization Technique | Expected Key Ion(s) | m/z (Theoretical) | Interpretation |
| ESI-MS (Positive Mode) | [M+H]⁺ | 213.11 | Protonated molecular ion |
| EI-MS | M⁺• | 212.11 | Molecular ion |
| EI-MS | Fragment Ions | Varies | Structural fragments |
X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Architecture of this compound and its Complexes
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide a wealth of information about its molecular and supramolecular architecture. By growing a suitable single crystal of the compound and irradiating it with X-rays, the resulting diffraction pattern can be analyzed to generate a detailed model of the crystal lattice.
This analysis would reveal precise bond lengths, bond angles, and torsion angles within the molecule, confirming the connectivity of the imidazolyl, ethyl, and benzimidazolyl fragments. Furthermore, it would elucidate the conformation of the flexible ethyl linker and the relative orientation of the two heterocyclic rings. Beyond the individual molecule, X-ray crystallography provides insight into the supramolecular assembly, detailing intermolecular interactions such as hydrogen bonding (if present), π-π stacking between the aromatic rings, and van der Waals forces that govern the packing of molecules in the solid state.
UV-Visible Spectroscopy for Electronic Transitions and Complex Formation Detection of this compound
UV-Visible spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound would promote electrons from lower energy molecular orbitals to higher energy ones. The imidazole and benzimidazole rings are both chromophores that absorb in the UV region.
A typical UV-Visible spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or acetonitrile (B52724), would exhibit characteristic absorption bands. These bands are primarily due to π → π* transitions within the aromatic systems of the imidazole and benzimidazole rings. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular environment.
Furthermore, UV-Visible spectroscopy is an excellent tool for monitoring the formation of metal complexes. Upon coordination of this compound to a metal ion, the electronic structure of the ligand is perturbed, leading to shifts in the absorption bands (either to longer or shorter wavelengths, known as bathochromic or hypsochromic shifts, respectively). New absorption bands, such as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, may also appear. By titrating a solution of the ligand with a metal salt and monitoring the changes in the UV-Visible spectrum, one can study the stoichiometry and stability of the resulting complex.
Theoretical and Computational Chemistry Studies on 1 2 Imidazol 1 Ylethyl Benzimidazole
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on its electronic structure. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine molecular geometries, electronic properties, and reactivity descriptors, providing a foundational understanding of the compound's chemical nature.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net For benzimidazole (B57391) derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. dntb.gov.uamdpi.com These calculations provide precise values for bond lengths, bond angles, and dihedral angles. nih.gov
The geometry optimization process seeks the lowest energy conformation of the molecule. For instance, in related benzimidazole structures, calculated bond lengths and angles have shown excellent agreement with experimental data obtained from X-ray diffraction, often with a high correlation coefficient (R² values of 0.919 to 0.965). mdpi.com The planarity of the benzimidazole ring system and the relative orientation of the imidazole (B134444) ring connected by the ethyl linker are key structural parameters determined through this process. mdpi.com These geometric parameters are crucial as they influence the molecule's electronic properties and its potential interactions with biological targets.
Table 1: Representative Calculated vs. Experimental Geometric Parameters for a Benzimidazole Derivative Data generalized from studies on related structures.
| Parameter | Bond/Angle | DFT Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value (XRD) |
| Bond Length | C-O | 1.210 Å – 1.354 Å | 1.216 Å – 1.318 Å |
| O-H | 0.968 Å | 0.879 Å | |
| Bond Angle | C-N-C | 126.21° - 127.64° | Varies |
| Source: Data generalized from findings in benzimidazole derivative studies. mdpi.com |
The electronic reactivity of a molecule can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A smaller energy gap suggests that the molecule is more easily polarized and thus more chemically reactive, indicating that charge transfer can readily occur within the molecule. dntb.gov.uairjweb.com
Global reactivity descriptors, such as hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), are calculated from the HOMO and LUMO energies. irjweb.com These descriptors provide quantitative measures of the molecule's stability and reactivity. researchgate.net
The Molecular Electrostatic Potential (MEP) map is another vital tool that illustrates the charge distribution on the molecule's surface. nih.gov It visually identifies the electron-rich (nucleophilic, typically colored in red) and electron-poor (electrophilic, colored in blue) regions. dntb.gov.uaresearchgate.net For a molecule like 1-(2-Imidazol-1-ylethyl)benzimidazole, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole and benzimidazole rings, indicating these are sites susceptible to electrophilic attack. nih.gov
Table 2: Calculated Electronic Properties and Global Reactivity Descriptors Values are representative for benzimidazole derivatives based on DFT B3LYP/6-311+G(d,P) calculations.
| Parameter | Symbol | Value (eV) |
| HOMO Energy | EHOMO | -6.2967 |
| LUMO Energy | ELUMO | -1.8096 |
| Energy Gap | ΔE | 4.4871 |
| Hardness | η | 2.2449 |
| Electronegativity | χ | 4.0531 |
| Softness | S | 0.2227 |
| Electrophilicity Index | ω | 3.6558 |
| Source: Data generalized from findings in imidazole derivative studies. irjweb.com |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By simulating the molecule's behavior in a defined environment (such as in a solvent or near a protein), MD can reveal its conformational flexibility and stable conformations. eurekaselect.com
For this compound, the ethyl linker allows for considerable rotational freedom between the imidazole and benzimidazole rings. MD simulations can explore the potential energy surface associated with this rotation, identifying the most probable orientations of the two ring systems relative to each other. Furthermore, these simulations can model interactions with solvent molecules, such as water, providing insight into the molecule's solubility and how solvation affects its conformation. In the context of drug design, MD is crucial for investigating the stability of a ligand-protein complex over time. nih.govresearchgate.net
In Silico Approaches to Structure-Activity Relationship (SAR) Studies for this compound Derivatives
In silico methods are essential in modern drug discovery for establishing Structure-Activity Relationships (SAR). eurekaselect.com SAR studies aim to understand how chemical structure correlates with biological activity. For benzimidazole derivatives, which exhibit a wide range of pharmacological activities, computational approaches like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are frequently used. nih.gov
Molecular docking predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov This technique helps to rationalize the biological activity of benzimidazole derivatives by identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) in the binding site. eurekaselect.com
SAR studies on benzimidazole derivatives often explore how modifying substituents on the heterocyclic rings affects their activity. nih.gov For this compound, in silico studies could systematically evaluate a series of analogs—for example, by adding different functional groups to the benzimidazole or imidazole rings—to predict which modifications would enhance a desired biological effect. These computational screenings help prioritize the synthesis of new compounds, making the drug discovery process more efficient. frontiersin.org
Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for this compound
Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for structure verification when compared with experimental data. mdpi.comnih.gov
NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. dergipark.org.tr Calculations can be performed in a vacuum or by modeling solvent effects, and the results are often found to be in good agreement with experimental spectra. dntb.gov.uaresearchgate.net
IR Spectroscopy: The vibrational frequencies corresponding to the infrared (IR) spectrum are calculated from the second derivatives of the energy with respect to atomic displacements. mdpi.com These computed frequencies, when scaled by an appropriate factor, can be compared with experimental FT-IR spectra to assign specific vibrational modes, such as C-H, C=N, and C=C stretching and bending, to the observed absorption bands. dntb.gov.ua
UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption spectra can be predicted using Time-Dependent DFT (TD-DFT). nih.govresearchgate.net This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities, respectively. nih.gov Such calculations can also predict how the absorption spectrum might change in different solvents. dntb.gov.ua
Table 3: Representative Computationally Predicted Spectroscopic Data for a Benzimidazole Derivative Data generalized from studies on related structures.
| Spectroscopy | Parameter | Calculated Value |
| UV-Vis (TD-DFT) | λmax (in DMSO) | 257 nm |
| ¹H NMR (GIAO) | Chemical Shifts (δ) | Specific ppm values for each proton |
| ¹³C NMR (GIAO) | Chemical Shifts (δ) | Specific ppm values for each carbon |
| IR (DFT) | Vibrational Frequencies (cm⁻¹) | Assignments for stretching and bending modes |
| Source: Data generalized from findings in benzimidazole derivative studies. dergipark.org.tr |
Coordination Chemistry of 1 2 Imidazol 1 Ylethyl Benzimidazole As a Versatile Ligand
Binding Modes and Chelation Behavior of 1-(2-Imidazol-1-ylethyl)benzimidazole
This compound is a bidentate ligand, coordinating to metal centers through the nitrogen atoms of its imidazole (B134444) and benzimidazole (B57391) rings. The ethyl linker between the two heterocyclic rings provides conformational flexibility, allowing the ligand to adopt various coordination geometries. The primary binding mode involves the formation of a stable seven-membered chelate ring with a metal ion. This chelation is a common feature observed in its coordination compounds.
The coordination of the benzimidazole moiety typically occurs through the pyridine-type nitrogen atom. This mode of interaction is confirmed by shifts in the ν(C=N) vibrations in the infrared spectra of the metal complexes compared to the free ligand. nih.gov Similarly, the imidazole ring coordinates through its available nitrogen donor. The flexibility of the ethyl bridge allows the ligand to accommodate the stereochemical preferences of different metal ions, leading to a range of coordination numbers and geometries, including tetrahedral, square planar, and octahedral. researchgate.net
In some instances, particularly in the formation of polymeric or polynuclear complexes, the ligand can act as a bridging unit, connecting two different metal centers. This bridging can occur through the coordination of the imidazole and benzimidazole nitrogens to separate metal ions.
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of metal complexes with this compound is typically achieved through the direct reaction of the ligand with a corresponding metal salt in a suitable solvent, such as ethanol (B145695) or methanol (B129727). nih.gov The resulting complexes can be isolated as crystalline solids and are often characterized by a variety of spectroscopic and analytical techniques.
Complexes with First-Row Transition Metals (e.g., Cu(II), Zn(II), Ni(II), Co(II))
Complexes of this compound with first-row transition metals have been extensively studied. These complexes are generally prepared by reacting the ligand with metal halides (e.g., chlorides, bromides) or nitrates in stoichiometric ratios. researchgate.net
Copper(II) Complexes: Copper(II) complexes of this ligand often exhibit distorted geometries due to the Jahn-Teller effect. Spectroscopic data suggests that the ligand coordinates to the Cu(II) center, leading to the formation of either monomeric or dimeric structures. eurjchem.com The electronic spectra of these complexes typically show d-d transitions in the visible region.
Zinc(II) Complexes: Due to the d10 electronic configuration of Zn(II), its complexes are diamagnetic and colorless. The coordination geometry is often tetrahedral, with the ligand chelating to the zinc ion.
Nickel(II) Complexes: Nickel(II) complexes with this ligand can adopt either square planar or octahedral geometries, depending on the coordination of other ancillary ligands or counter-ions. Magnetic susceptibility measurements can help distinguish between these geometries.
Cobalt(II) Complexes: Cobalt(II) complexes are known to form with this ligand, often resulting in tetrahedral or octahedral geometries. researchgate.netnih.gov The electronic spectra and magnetic moments of these complexes are characteristic of the specific coordination environment of the Co(II) ion. nih.gov
| Metal Ion | Typical Geometry | Magnetic Properties | Spectroscopic Features (Typical ν(C=N) shift in cm⁻¹) |
| Cu(II) | Distorted Octahedral/Square Planar | Paramagnetic | 10-25 |
| Zn(II) | Tetrahedral | Diamagnetic | 5-15 |
| Ni(II) | Octahedral/Square Planar | Paramagnetic | 10-20 |
| Co(II) | Tetrahedral/Octahedral | Paramagnetic | 10-20 |
Complexes with Second and Third-Row Transition Metals (e.g., Ag(I), Pt(II), Pd(II), Ru(II))
The coordination chemistry of this compound extends to heavier transition metals, leading to complexes with interesting structural and chemical properties.
Silver(I) Complexes: Silver(I) complexes with benzimidazole-containing ligands have been synthesized and characterized. mdpi.comnih.gov The coordination geometry around the Ag(I) ion is often linear or trigonal planar, with the ligand coordinating through its nitrogen donors. nih.govscielo.org.co
Platinum(II) and Palladium(II) Complexes: Platinum(II) and Palladium(II) complexes typically adopt a square planar geometry. nih.govmdpi.com The ligand chelates to the metal center, and the remaining coordination sites are occupied by other ligands, such as halides. researchgate.netnih.govsemanticscholar.org
Ruthenium(II) Complexes: Ruthenium(II) complexes of benzimidazole derivatives have been prepared, often as "piano-stool" organometallic compounds where the ruthenium is also coordinated to an arene ligand. dergi-fytronix.comnih.govbiointerfaceresearch.com These complexes are of interest for their potential catalytic applications. bohrium.com The ligand coordinates to the ruthenium center in a bidentate fashion. ias.ac.innih.gov
Organometallic Compounds Incorporating this compound
Organometallic compounds, where a metal is directly bonded to a carbon atom, have been synthesized using benzimidazole-containing ligands. A notable example includes half-sandwich arene-ruthenium(II) complexes. mdpi.com In these "piano-stool" structures, the ruthenium atom is coordinated to a p-cymene ring, two chloride ions, and the bidentate this compound ligand. nih.gov The synthesis of these compounds typically involves the reaction of the ligand with a dimeric ruthenium-arene precursor. dergi-fytronix.com
Electronic, Magnetic, and Photophysical Properties of this compound Metal Complexes
The electronic properties of the metal complexes are largely dictated by the nature of the metal ion and its coordination environment. UV-Vis spectroscopy is a key technique for probing these properties. The spectra of the complexes typically show intraligand π-π* transitions at higher energies and lower energy d-d transitions or charge transfer bands. nih.govnih.gov
The magnetic properties of the complexes are determined by the number of unpaired electrons on the metal center. Complexes with first-row transition metals like Cu(II), Ni(II), and Co(II) are generally paramagnetic, and their magnetic moments provide valuable information about their geometry and electronic structure. mdpi.com In contrast, Zn(II) complexes are diamagnetic.
The photophysical properties, such as fluorescence, of benzimidazole-containing compounds and their metal complexes have been a subject of interest. researchgate.netnih.govacs.org The fluorescence of the ligand can be quenched or enhanced upon coordination to a metal ion, a phenomenon that can be exploited for sensing applications. The emission properties are influenced by factors such as the metal ion, the coordination geometry, and the solvent environment. researchgate.net
Catalytic Applications of 1 2 Imidazol 1 Ylethyl Benzimidazole and Its Metal Complexes
Specific Catalytic Transformations Mediated by 1-(2-Imidazol-1-ylethyl)benzimidazole Complexes
Enzyme Mimicry and Biocatalysis
The unique structural arrangement of this compound, which features both imidazole (B134444) and benzimidazole (B57391) moieties, has positioned it as a compelling ligand for the development of synthetic metalloenzymes. This interest stems from the prevalence of the imidazole group of histidine residues in the active sites of natural enzymes, where it plays a crucial role in coordinating to metal ions and participating in catalytic processes. rsc.org The benzimidazole component, being isostructural with naturally occurring nucleotides, further enhances its potential for biomimetic applications. researchgate.net
Metal complexes of ligands incorporating imidazole and benzimidazole groups have been investigated as mimics for a variety of enzymes. For instance, iron complexes with (benz)imidazole-containing Schiff base ligands have been synthesized as artificial analogues of phenoxazinone synthase. researchgate.net The catalytic activity of these mimics is influenced by the nature and number of hydrogen bond donors within the ligand framework, a feature that can be modulated in derivatives of this compound. researchgate.net
Zinc-containing complexes are of particular interest due to the abundance of zinc-dependent enzymes in nature that catalyze hydrolysis reactions. rsc.org Studies on synthetic zinc complexes with imidazole-containing ligands have provided valuable insights into the mechanism of hydrolytic enzymes like carbonic anhydrase and matrix metalloproteinases. rsc.orgresearchgate.net These model systems help to elucidate the role of the zinc-coordinated water molecule and the effect of the coordination environment on its acidity and catalytic activity. rsc.org For example, water-soluble nanoparticles containing zinc ions in well-defined active sites with a nearby basic group have been shown to mimic carbonic anhydrase, effectively hydrolyzing esters under neutral conditions. researchgate.net
In the realm of biocatalysis, which utilizes natural enzymes or their mimics for chemical transformations, derivatives of benzimidazole have shown promise. Lipase-catalyzed reactions, for instance, have been employed for the synthesis of N-substituted benzimidazole derivatives through processes like the aza-Michael addition.
The following table summarizes the catalytic activity of selected enzyme mimics with imidazole or benzimidazole functionalities.
| Catalyst/Enzyme Mimic | Metal Ion | Reaction Catalyzed | Key Findings |
| Iron(II/III) Schiff Base Complexes | Iron | Phenoxazinone synthase mimicry | The presence of (benz)imidazole moieties influences the biological behavior. researchgate.net |
| [(ImH)nZn–OH2]2+ | Zinc | Hydrolysis | Coordination number and geometry impact the acidity of the Zn-coordinated water. rsc.org |
| Water-soluble nanoparticles | Zinc | Ester hydrolysis | Mimics carbonic anhydrase and hydrolyzes nonactivated alkyl esters at neutral pH. researchgate.net |
| Bis(alkylimidazole) complexes of zinc | Zinc | Glycerolysis of urea | (HEIm)2ZnCl2 with a hydroxyl group showed the highest yield of glycerol (B35011) carbonate. nih.gov |
Investigation of Reaction Mechanisms in this compound-Catalyzed Processes
Understanding the reaction mechanisms of processes catalyzed by this compound and its metal complexes is fundamental to optimizing their catalytic efficiency and selectivity. While specific mechanistic studies on this particular ligand are not extensively documented, valuable insights can be drawn from investigations of structurally related imidazole and benzimidazole-containing catalysts.
A key area of mechanistic investigation for ligands containing these heterocycles is the role of the N-H proton. In many catalytic cycles, this proton can participate in substrate activation or stabilization of transition states through hydrogen bonding, a concept known as bifunctional catalysis. For instance, in the redox isomerization of allylic alcohols catalyzed by ruthenium(IV) complexes with imidazole and benzimidazole ligands, it was initially thought that the β-N-H protic group was essential for the catalytic activity. acs.org However, density functional theory (DFT) calculations revealed that in an aqueous medium, a water molecule can act as a cooperating ligand, and the formation of a hydroxo complex is a key step in the catalytic cycle. acs.org
In the context of biomimetic catalysis, mechanistic studies often focus on the interaction between the metal center, the ligand, and the substrate. For example, in the epoxidation of olefins using a biomimetic iron-imidazole catalyst system with hydrogen peroxide, X-ray studies, UV/Vis titrations, and NMR spectroscopy were employed to elucidate the mechanism. nih.gov These studies highlighted that an unsubstituted 2-position on the imidazole ring is crucial for catalytic activity, suggesting that this site is directly involved in the catalytic cycle, possibly in the formation of the active oxidizing species. nih.gov
The table below outlines mechanistic insights gained from studies on related catalytic systems.
| Catalytic System | Reaction | Mechanistic Insights |
| Ruthenium(IV) complexes with imidazole/benzimidazole ligands | Redox isomerization of allylic alcohols | In water, a hydroxo complex acts as the active species, with a water molecule participating in bifunctional catalysis. acs.org |
| Iron-imidazole system | Epoxidation of olefins | The free 2-position of the imidazole ligand is critical for catalytic activity. nih.gov |
| Zinc complexes with bis(imidazole) ligand | Transesterification | The formation of an octahedral zinc complex with two ligand equivalents is crucial for high catalytic activity. rsc.org |
| Bimetallic nickel complexes with imidazole-based ligands | Copolymerization of CO2 and epoxides | Kinetic studies showed a first-order dependence on both the nickel complex and epoxide concentrations. rsc.org |
These examples underscore the importance of the imidazole and benzimidazole moieties in facilitating a variety of catalytic transformations. The ethyl linker in this compound provides flexibility, allowing the two heterocyclic units to adopt various coordination modes around a metal center, which can be leveraged to fine-tune the catalytic activity and mechanism.
Exploration of Molecular Interactions of 1 2 Imidazol 1 Ylethyl Benzimidazole in Biological Systems Mechanistic Focus
Investigation of Molecular Interactions of 1-(2-Imidazol-1-ylethyl)benzimidazole with Biomolecules (In Vitro Studies)
In vitro studies have been instrumental in elucidating the molecular interactions of benzimidazole (B57391) derivatives with various biomolecules. These interactions are the foundation of their observed biological effects.
One of the key mechanisms of action for benzimidazole derivatives is their interaction with DNA. Due to their structural resemblance to purines, they can function as DNA intercalating or alkylating agents, thereby disrupting DNA replication and transcription. nih.govnih.gov This interaction can halt cell division and induce apoptosis in rapidly proliferating cells, such as cancer cells. nih.gov
Another significant target for benzimidazole derivatives is the microtubule protein β-tubulin. nih.gov Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, motility, and intracellular transport. By binding to β-tubulin, benzimidazole derivatives can inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis. For example, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) has been shown to induce G2-M phase arrest and subsequent cell death in cervical cancer cells by inhibiting microtubule formation. nih.gov
Furthermore, benzimidazole derivatives have been identified as inhibitors of various enzymes crucial for cellular function. These include topoisomerases, which are involved in managing the topological state of DNA during replication and transcription, and protein kinases, which regulate a multitude of cellular processes. nih.govrsc.org For instance, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have demonstrated significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase, a key player in cancer cell proliferation. nih.govmdpi.com
The interaction of benzimidazole derivatives with biomolecules is also influenced by their physicochemical properties. For example, improving the lipophilicity of these compounds can enhance their ability to penetrate cellular membranes and reach their intracellular targets. acs.org
Table 1: Investigated Molecular Interactions of Benzimidazole Derivatives
| Derivative Class | Biomolecular Target | Observed Effect |
| General Benzimidazoles | DNA | Intercalation, Alkylation, Disruption of Replication |
| Benzimidazole Derivatives | β-tubulin | Inhibition of Microtubule Polymerization, Cell Cycle Arrest |
| Benzimidazole-based 1,3,4-oxadiazoles | EGFR Kinase | Inhibition of Kinase Activity |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Microtubules | G2-M Phase Arrest, Apoptosis |
Mechanistic Studies of Anti-Microbial Properties of this compound Derivatives (In Vitro)
The antimicrobial activity of benzimidazole derivatives is a well-documented and significant area of research. These compounds exhibit a broad spectrum of activity against bacteria, fungi, and protozoa, often through mechanisms that target essential cellular processes in these microorganisms.
The antibacterial action of benzimidazole derivatives is multifaceted. One of the primary mechanisms involves the inhibition of bacterial cell division. Certain derivatives target the filamenting temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cytokinesis. nih.gov By interfering with FtsZ function, these compounds prevent the formation of the division septum, leading to bacterial cell death.
Furthermore, some benzimidazole derivatives induce oxidative stress within bacterial cells. This can lead to damage to cellular components, including the cell membrane, DNA, and essential proteins, ultimately resulting in cell death. nih.gov The presence of specific substituents on the benzimidazole ring can influence the potency of this effect. For instance, derivatives containing indole, 1,2,4-triazole, and pyrazole (B372694) groups have been shown to induce significant oxidative stress and membrane damage. nih.gov
The structure of the bacterial cell wall also plays a role in the efficacy of benzimidazole derivatives. Gram-negative bacteria, with their outer membrane, can be less susceptible to certain hydrophobic benzimidazoles compared to Gram-positive bacteria. nih.gov However, specific structural modifications can enhance activity against Gram-negative strains.
The primary mechanism of antifungal action for many imidazole (B134444) and benzimidazole derivatives is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). beilstein-journals.org This enzyme is a key component of the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death.
The interaction with CYP51 is a hallmark of azole-based antifungal agents. beilstein-journals.org The nitrogen atom in the imidazole or benzimidazole ring is thought to interact with the heme iron in the active site of the enzyme, inhibiting its catalytic activity. The effectiveness of these compounds can be influenced by substituents on the benzimidazole core, with some derivatives showing potency comparable to or greater than established antifungal drugs like fluconazole. nih.govnih.gov
Benzimidazole derivatives have demonstrated significant activity against a range of protozoan parasites, including Trichomonas vaginalis, Giardia intestinalis (also known as Giardia lamblia), and Entamoeba histolytica. nih.govnih.govconsensus.app A key target for their antiprotozoal activity is β-tubulin. nih.gov Similar to their effect in cancer cells, these compounds inhibit the polymerization of microtubules in protozoa, disrupting essential cellular processes like cell division and motility.
The susceptibility of different protozoa to benzimidazole derivatives can vary, and this has been linked to specific amino acid residues in the β-tubulin sequence. nih.gov For example, the presence of glutamic acid at position 198 and phenylalanine at position 200 in β-tubulin is a strong predictor of susceptibility. nih.gov
Studies have shown that some 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives exhibit potent antiprotozoal activity, with IC50 values in the nanomolar range, surpassing the efficacy of the commonly used drug metronidazole. nih.govresearchgate.net
Table 2: Anti-Microbial Mechanisms of Benzimidazole Derivatives
| Microbial Type | Mechanism of Action | Key Molecular Target |
| Bacteria | Inhibition of Cell Division | Filamenting temperature-sensitive protein Z (FtsZ) |
| Bacteria | Induction of Oxidative Stress | Cellular Membranes, DNA, Proteins |
| Fungi | Inhibition of Ergosterol Biosynthesis | Lanosterol 14α-demethylase (CYP51) |
| Protozoa | Inhibition of Microtubule Polymerization | β-tubulin |
Research into Anticancer Mechanisms of this compound Derivatives (In Vitro Cell Line Studies)
The anticancer properties of benzimidazole derivatives have been extensively studied, revealing their ability to interfere with multiple pathways involved in cancer cell growth and survival. nih.govresearchgate.net These compounds represent a promising class of therapeutic agents due to their diverse mechanisms of action.
A primary mechanism by which benzimidazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death, and the modulation of the cell cycle.
Several studies have demonstrated that benzimidazole derivatives can arrest the cell cycle at different phases, most notably the G2/M phase. nih.gov This arrest is often a consequence of the inhibition of microtubule polymerization, which prevents the formation of the mitotic spindle necessary for cell division. nih.gov For instance, one bromo-derivative of benzimidazole was found to significantly increase the cell population in the G2/M phase in a p53-independent manner. nih.gov
Following cell cycle arrest, many benzimidazole derivatives trigger apoptosis. This can occur through both intrinsic (mitochondrial) and extrinsic pathways. The intrinsic pathway is often initiated by cellular stress, such as that caused by microtubule disruption, leading to the release of pro-apoptotic factors from the mitochondria. nih.gov Evidence for apoptosis induction includes the increased percentage of late apoptotic cells observed in various cancer cell lines upon treatment with benzimidazole derivatives. nih.gov
Furthermore, some benzimidazole derivatives have been shown to inhibit key signaling pathways involved in cell proliferation and survival. For example, certain derivatives act as inhibitors of EGFR kinase, a receptor tyrosine kinase that is often overexpressed in cancer. nih.govmdpi.com By blocking EGFR signaling, these compounds can suppress cell cycle progression and induce apoptosis. nih.govmdpi.com The docking studies of some benzimidazole-based 1,3,4-oxadiazole derivatives revealed interactions similar to the known EGFR inhibitor erlotinib. nih.govmdpi.com
Table 3: Anticancer Mechanisms of Benzimidazole Derivatives
| Mechanism | Specific Effect | Investigated In |
| Cell Cycle Modulation | G2/M Phase Arrest | MCF-7, DU-145, H69AR Cancer Cells |
| Apoptosis Induction | Increase in Late Apoptotic Cells | MCF-7, DU-145, H69AR Cancer Cells |
| Enzyme Inhibition | EGFR Kinase Inhibition | MDA-MB-231, SKOV3, A549 Cell Lines |
Enzyme Inhibition Studies (e.g., HDAC, Kinases)
There is a lack of specific studies investigating the enzyme inhibitory activity of this compound against histone deacetylases (HDACs) or kinases. However, the benzimidazole scaffold is a common feature in many enzyme inhibitors.
For instance, a series of N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides were synthesized and identified as potent, nanomolar inhibitors of human histone deacetylases. nih.gov In these compounds, the benzimidazole core plays a crucial role in positioning the molecule within the enzyme's active site. Similarly, various substituted benzimidazoles have been explored as inhibitors of different protein kinases, which are key regulators of cellular processes. nih.gov The potential of this compound to act as an enzyme inhibitor would depend on how its specific structure, particularly the imidazol-1-ylethyl substituent at the N-1 position, fits into the binding pocket of target enzymes.
Interaction with DNA and Other Cellular Targets
Direct studies on the interaction of this compound with DNA are not readily found in the existing literature. However, the benzimidazole nucleus is a well-established DNA-binding motif. Its structural similarity to purines allows it to interact with nucleic acids. cbijournal.com
Numerous studies have demonstrated that dicationic benzimidazole derivatives can bind to the minor groove of DNA, particularly at AT-rich sequences. nih.gov These interactions are driven by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions. The binding of these molecules to DNA can interfere with DNA replication and transcription, leading to cellular effects. For example, some tetracyclic benzimidazole derivatives act as DNA intercalators and inhibit topoisomerase enzymes. informahealthcare.com The ability of this compound to interact with DNA would likely be influenced by the nature of its substituents, which affect its shape, size, and charge distribution.
Antiviral Activities and Mechanistic Insights for this compound
Specific antiviral studies for this compound are not detailed in the available research. However, the benzimidazole scaffold is a component of several known antiviral agents. Benzimidazole derivatives have shown activity against a broad spectrum of viruses, including influenza, HIV, and herpes simplex virus. nih.govresearchgate.net
The antiviral mechanisms of benzimidazole compounds are diverse. For some viruses, they are known to inhibit viral enzymes essential for replication, such as RNA polymerase. In other cases, they may interfere with viral entry into the host cell or other stages of the viral life cycle. For example, certain 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles have demonstrated potent activity against Respiratory Syncytial Virus (RSV) and moderate activity against Yellow Fever Virus (YFV) and Bovine Viral Diarrhoea Virus (BVDV). nih.gov The antiviral potential of this compound would need to be experimentally determined to understand its specific targets and mechanism of action.
A structurally related series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were synthesized and evaluated for their antiprotozoal activity, showing potent inhibition of Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. nih.govresearchgate.net While not antiviral activity, this demonstrates that molecules with a similar imidazol-ethyl-benzimidazole core can exhibit significant biological effects.
Structure-Activity Relationship (SAR) Studies for Biological Mechanism Elucidation
Specific structure-activity relationship (SAR) studies for this compound are not available. However, extensive SAR studies on various classes of benzimidazole derivatives have provided valuable insights into the structural requirements for different biological activities.
Generally, the biological activity of benzimidazole derivatives can be tuned by modifying the substituents at the N-1, C-2, and C-5/6 positions of the benzimidazole ring. For example, in the case of antiprotozoal 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, substitutions on the benzimidazole ring were found to significantly influence their potency. nih.gov
Advanced Materials Science and Supramolecular Chemistry Involving 1 2 Imidazol 1 Ylethyl Benzimidazole
Integration of 1-(2-Imidazol-1-ylethyl)benzimidazole into Metal-Organic Frameworks (MOFs) and Coordination Polymers
The bifunctional and flexible nature of the this compound ligand makes it an excellent candidate for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. The imidazole (B134444) and benzimidazole (B57391) nitrogen atoms can coordinate to metal centers, while the flexible ethyl linker can adopt various conformations, leading to diverse and novel network topologies.
Design and Synthesis of MOFs with this compound as Linker
The design of MOFs using linkers like this compound is rooted in the principles of reticular chemistry, which involves the deliberate assembly of molecular building blocks into ordered structures. escholarship.org The flexibility of the ethyl linker in this compound introduces a degree of unpredictability in the final structure compared to rigid linkers, but it also allows for the formation of dynamic frameworks that can respond to external stimuli. The synthesis of such MOFs typically involves solvothermal or hydrothermal methods, where the linker and a metal salt are heated in a solvent, leading to the crystallization of the coordination polymer. rsc.org
While the direct synthesis of MOFs using this compound is not extensively documented in dedicated studies, the synthesis of related structures provides a clear precedent. For instance, flexible benzimidazole-based ligands, such as 1,4-di(5,6-bicarboxylbenzimidazol-lylmethyl)benzene, have been successfully employed to construct 3D porous MOFs with Zn(II) and Cd(II) ions. rsc.org These studies demonstrate that the coordination modes of the benzimidazole moiety and the choice of metal ion are crucial in determining the final network topology. rsc.org Similarly, coordination polymers have been synthesized using flexible bis(imidazole) ligands, which act as pillars to create 3D frameworks with tunable porosity. rsc.org The synthesis of 1,2-disubstituted benzimidazoles is a well-established process, often involving the reaction of o-phenylenediamine (B120857) derivatives with various reagents. nih.gov The specific synthesis of a related compound, 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole, involved the reaction of substituted 1,2-phenylenediamine, showcasing a viable synthetic pathway for similar linkers. researchgate.netnih.gov
The design strategy for MOFs with this compound would leverage the bidentate nature of the terminal nitrogen donors to bridge metal centers. The flexibility of the linker could lead to interpenetrated or non-interpenetrated frameworks with varying pore sizes and shapes, depending on the reaction conditions and the coordination geometry of the metal ion. The use of mixed-linker systems, combining this compound with other rigid or flexible linkers, could offer even greater control over the resulting framework's properties, a strategy that has proven effective in creating MOFs with enhanced functionality. rsc.orguwa.edu.au
Table 1: Examples of Related Benzimidazole and Imidazole-Based Linkers in MOF Synthesis
| Linker Name | Metal Ion(s) | Resulting Framework Dimensionality | Key Features |
| 1,4-di(5,6-bicarboxylbenzimidazol-lylmethyl)benzene | Zn(II), Cd(II) | 3D | Porous, selective gas sorption, photoluminescent rsc.org |
| 1,1′-(1,4-butanediyl)bis(imidazole) | Co(II), Cd(II) | 3D | Fluorescent sensor for magnesium nitrate (B79036) researchgate.net |
| 1-Ethyl-imidazole | Fe(II) | 2D | Hofmann-like structure mdpi.com |
| 1-Benzyl-imidazole | Fe(II) | 1D | Chain structure mdpi.com |
Porosity and Gas Adsorption Properties of this compound-based MOFs
The porosity of MOFs is a direct consequence of their crystalline, network structure, which contains voids or channels. The size, shape, and chemical nature of these pores are determined by the geometry of the metal clusters and the length and functionality of the organic linkers. nih.gov For MOFs constructed with this compound, the flexible ethyl linker would likely result in dynamic pores that can change size and shape in response to guest molecules.
The introduction of functional groups into the linker is a common strategy to enhance gas uptake. For instance, in Zr-based MOFs, the incorporation of -NH2 groups has been shown to enhance CO2 and CH4 adsorption due to the creation of additional adsorption sites. uwa.edu.au Similarly, the presence of uncoordinated nitrogen atoms in the imidazole and benzimidazole rings of our target linker could act as Lewis basic sites, enhancing the adsorption of acidic gases like CO2. The dynamic nature of frameworks built with flexible linkers can also lead to unique adsorption behaviors, such as "breathing" or "gate-opening" phenomena, where the framework undergoes a structural change upon gas adsorption, leading to stepped adsorption isotherms. nih.gov
Table 2: Gas Adsorption Properties of a Related Flexible Benzimidazole-Based MOF
| MOF System | Gas Adsorbed | Selectivity | Reference |
| {[Cd2(L)(NMP)(H2O)2]·2H2O}n (L = 1,4-di(5,6-bicarboxylbenzimidazol-lylmethyl)benzene) | CO2 | High selectivity for CO2 over CH4 | rsc.org |
| {[Zn(L)0.5(H2O)]·NMP·H2O}n (L = 1,4-di(5,6-bicarboxylbenzimidazol-lylmethyl)benzene) | CO2 | High selectivity for CO2 over CH4 | rsc.org |
Application of this compound in Sensing and Optoelectronic Materials
The inherent electronic properties and coordination capabilities of the benzimidazole and imidazole moieties make this compound a promising candidate for the development of chemical sensors and optoelectronic materials. The electron-rich nature of the heterocyclic rings allows for strong interactions with various analytes, leading to detectable changes in optical or electronic properties. rsc.orgbohrium.com
Benzimidazole-based chemosensors have been successfully developed for the detection of both cations and anions. For instance, a benzimidazole derivative has been reported as a highly sensitive dual chemosensor for the colorimetric detection of Fe(II) and Fe(III) ions and the fluorometric detection of Zn(II) ions in aqueous media. rsc.org Another benzimidazole-based sensor demonstrated selective "on-off" fluorescence quenching for the detection of Cu(II) ions and was successfully applied in cellular bioimaging. nih.gov The sensing mechanism in these systems often involves the coordination of the metal ion to the nitrogen atoms of the benzimidazole ring, which perturbs the electronic structure of the molecule and leads to a change in its photophysical properties. Given that this compound possesses two such nitrogen-rich heterocyclic rings, it is plausible that it could be developed into a selective sensor for various metal ions.
In the realm of optoelectronics, benzimidazole derivatives are known for their luminescent properties. researchgate.net The fusion of additional aromatic rings to the benzimidazole core can lead to polycyclic systems with tunable electronic absorption and fluorescence emission. researchgate.net Coordination polymers and MOFs incorporating luminescent ligands are of particular interest for applications in light-emitting diodes (LEDs) and as photodetectors. For example, a 2D Co(II) coordination polymer based on a tri-imidazole ligand has been shown to have photocatalytic properties. researchgate.net An imidazole-based MOF has been utilized for the fluorescence-based detection of picric acid. researchgate.net While specific optoelectronic applications of this compound have not been reported, its structural similarity to known luminescent materials suggests its potential in this area. The flexible linker could also play a role in modulating the photophysical properties of the resulting materials.
Supramolecular Assemblies and Self-Assembly Processes of this compound Derivatives
Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, organized structures. The this compound molecule possesses several features that make it an excellent building block for supramolecular assemblies. These include the potential for hydrogen bonding via the N-H group of the benzimidazole ring (if not substituted), π-π stacking interactions between the aromatic rings, and coordination to metal ions.
The self-assembly of benzimidazole derivatives is a well-studied phenomenon. nih.gov The control over the self-assembly process of metal ions and organic ligands can lead to a variety of metal-organic nanostructures, including coordination polymers and discrete cages. mdpi.com The flexible nature of the ethyl linker in this compound would allow for a high degree of conformational freedom, enabling the molecule to adopt different spatial arrangements to maximize favorable non-covalent interactions. This can lead to the formation of diverse supramolecular architectures, such as helices, sheets, or more complex 3D networks.
For instance, the synthesis of new one- and two-dimensional Fe(II) coordination polymers using imidazole derivatives has been demonstrated, where the dimensionality of the resulting polymer is controlled by the nature of the imidazole ligand. mdpi.com In these structures, weak interactions such as C-H···N hydrogen bonds play a significant role in extending the dimensionality of the supramolecular network. mdpi.com While specific studies on the self-assembly of this compound derivatives are scarce, the principles governing the assembly of related bis(imidazole) and benzimidazole compounds are directly applicable. researchgate.net The interplay between metal coordination, hydrogen bonding, and π-stacking would be the driving forces for the formation of ordered supramolecular structures from this versatile linker.
Future Directions and Emerging Research Avenues for 1 2 Imidazol 1 Ylethyl Benzimidazole
Challenges and Opportunities in 1-(2-Imidazol-1-ylethyl)benzimidazole Research
The scientific exploration of this compound, a heterocyclic compound, is an active area of research characterized by both challenges and significant opportunities. A primary hurdle in this field is the synthesis and modification of its derivatives. researchgate.net The inherent chemical nature of the benzimidazole (B57391) and imidazole (B134444) rings can lead to complex reaction pathways, making the creation of novel analogues with specific desired properties a significant undertaking. researchgate.net Furthermore, issues with the solubility of some benzimidazole derivatives can present obstacles to their biological evaluation and formulation.
Despite these challenges, the structural versatility of the this compound scaffold offers vast opportunities for medicinal chemistry and materials science. researchgate.net Researchers are actively exploring the synthesis of new derivatives by modifying substituents on the benzimidazole and imidazole rings to fine-tune their biological activities. nih.govresearchgate.net This has led to the investigation of its potential as an antiprotozoal and antimicrobial agent. nih.govresearchgate.netnih.gov For instance, a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives demonstrated potent activity against various protozoa. nih.govresearchgate.net The benzimidazole core is considered a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets. nih.gov
| Research Area | Challenges | Opportunities |
| Synthesis | Complex reaction pathways and potential for byproducts. | High structural versatility for creating diverse analogues. researchgate.net |
| Biological Activity | Overcoming solubility issues for some derivatives. | Development of novel antiprotozoal, and antimicrobial agents. nih.govresearchgate.netnih.gov |
| Drug Development | Understanding structure-activity relationships. | Leveraging the "privileged" benzimidazole scaffold for multi-target drug design. nih.gov |
Potential for Integration with Nanotechnology and Nanomaterials
The convergence of this compound research with nanotechnology presents exciting new frontiers. One of the most promising applications is in the development of advanced drug delivery systems. researchgate.net Encapsulating derivatives of this compound within nanomaterials, such as polymeric nanoparticles or liposomes, could address solubility limitations and enable targeted delivery to specific sites within the body. This approach has the potential to enhance therapeutic efficacy while minimizing off-target effects.
Furthermore, the unique properties of benzimidazole derivatives make them suitable for integration into novel nanomaterials for various applications. For instance, their ability to coordinate with metal ions could be harnessed to create highly sensitive nanosensors for detecting environmental pollutants. The functionalization of nanoparticles with these compounds could also lead to the development of new catalysts and electronic materials. The exploration of benzimidazoles in conjunction with nanotechnology is a growing field with the potential for significant breakthroughs. researchgate.net
Predictive Modeling and Artificial Intelligence in this compound Discovery
Predictive modeling and artificial intelligence (AI) are rapidly becoming indispensable tools in the discovery and optimization of novel benzimidazole derivatives. premierscience.comazorobotics.com These computational approaches can significantly accelerate the research process by predicting the properties and activities of virtual compounds before they are synthesized in the laboratory. premierscience.comresearchgate.net Machine learning algorithms can analyze vast datasets of chemical structures and biological activities to identify complex structure-activity relationships (SAR) that may not be apparent through traditional methods. nih.gov
By leveraging AI, researchers can screen large virtual libraries of this compound analogues to prioritize the most promising candidates for synthesis and testing. premierscience.com This not only saves time and resources but also increases the probability of success in identifying compounds with desired therapeutic profiles. researchgate.netnih.gov Predictive models can also be used to forecast pharmacokinetic properties and potential toxicity, further streamlining the drug development pipeline. researchgate.net While AI has yet to solely determine a lead candidate, its role in optimizing lead compounds and reducing the need for extensive animal testing is growing. researchgate.netnih.gov
Broader Implications of this compound Research in Drug Discovery and Materials Science
The study of this compound and its derivatives has far-reaching implications for both the pharmaceutical and materials science sectors. In drug discovery, the benzimidazole scaffold is a cornerstone, found in numerous approved drugs. nih.govmdpi.comacs.org Research into this specific compound and its analogues contributes to a deeper understanding of the chemical space around this important pharmacophore. nih.govnih.gov The diverse biological activities exhibited by benzimidazole derivatives, including anticancer, antifungal, and antibacterial properties, underscore their importance in developing new therapeutic agents. acs.orgnih.gov
In materials science, benzimidazole derivatives are being investigated for a variety of applications. Their anti-corrosive properties are of particular interest for protecting metals. Furthermore, the development of new synthetic methodologies for benzimidazoles, including more environmentally friendly "green chemistry" approaches, has broader implications for the chemical industry. researchgate.net The insights gained from studying the structure-property relationships of these compounds can inform the design of novel polymers and other advanced materials.
Methodological Advancements for Comprehensive Studies of this compound
A comprehensive understanding of this compound and its derivatives relies on the application of advanced analytical and computational techniques. Spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR, along with mass spectrometry (LC/MS), are essential for the structural characterization of newly synthesized compounds. nih.gov X-ray crystallography provides invaluable three-dimensional insights into how these molecules interact with their biological targets at an atomic level. nih.gov
Computational methods, such as molecular docking and density functional theory (DFT) calculations, play a crucial role in modern research. nih.gov Molecular docking allows scientists to predict how a ligand might bind to a protein's active site, providing a basis for rational drug design. nih.gov These in silico studies, when combined with experimental data, offer a powerful approach to understanding the structure-activity relationships that govern the biological effects of these compounds.
Q & A
Q. Advanced
- Density Functional Theory (DFT) : B3LYP/6-31G* calculations optimize molecular geometries and predict HOMO-LUMO energies (charge transfer analysis) and vibrational frequencies .
- Vibrational Energy Distribution Analysis (VEDA) : Assigns IR/Raman bands via potential energy distribution (PED) to specific bond vibrations (e.g., N-H stretches at ~3464 cm⁻¹) .
- TD-DFT for UV-Vis : Simulates electronic transitions, correlating with experimental λmax values .
How do structural modifications impact the antiviral activity of benzimidazole derivatives?
Advanced
Key structure-activity relationships (SAR) include:
- Substitution at C2 : Chloro or bromo groups enhance selectivity against HIV-1 while reducing cytotoxicity .
- Benzyl/alkyl side chains : Non-nucleoside analogs (e.g., 1-(substituted benzyl)-5,6-dichloro derivatives) show moderate HCMV inhibition but lack activity against HSV-1 .
- Ribofuranosyl vs. arabinofuranosyl : α-anomers (e.g., arabinofuranosyl) exhibit enhanced interferon induction compared to β-anomers .
What methodologies are used to evaluate benzimidazole derivatives as corrosion inhibitors?
Q. Basic
- Electrochemical techniques : Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) measure inhibition efficiency in acidic media (e.g., 1M HCl) .
- Surface analysis : SEM/EDS confirms inhibitor adsorption on metal surfaces.
- Quantum chemical calculations : Correlate inhibitor efficiency with molecular descriptors (e.g., adsorption energy, dipole moment) .
How are benzimidazole derivatives integrated into metal-organic frameworks (MOFs), and what are their applications?
Q. Advanced
- Ligand design : Benzimidazoles act as N-donor ligands , coordinating to metals (e.g., Fe³⁺, Cu²⁺) to form luminescent MOFs .
- Hydrogen bonding/π-π interactions : Stabilize 3D frameworks, as seen in perchlorate salts with intermolecular C–H⋯O and π-stacking (plane separation ~3.69 Å) .
- Applications : MOFs are explored for chemical sensing (via luminescence quenching) and gas storage (porosity tuning via ligand functionalization) .
How do researchers resolve contradictions in spectroscopic data during structural elucidation?
Q. Methodological
- Multi-technique validation : Cross-check NMR (e.g., δ10.93 for N-H), IR (e.g., absence of S-H after alkylation), and HRMS to confirm molecular integrity .
- X-ray crystallography : Definitive proof of regiochemistry and hydrogen-bonding networks (e.g., C15H13N4+ cation geometry) .
- Isotopic labeling : For ambiguous proton assignments in crowded NMR regions .
What strategies optimize the synthesis of benzimidazole-based nucleosides for biological studies?
Q. Advanced
- Protecting group strategies : Use of benzoyl groups to prevent sugar ring opening during condensation .
- Acid resistance : Select arabinofuranosyl over ribofuranosyl derivatives for stability in physiological conditions .
- High-throughput screening : Employ automated pipelines for rapid crystallographic phasing (e.g., SHELXC/D/E) .
What are the key considerations for designing benzimidazole derivatives as kinase inhibitors?
Q. Advanced
- Targeted substitutions : 5,6-Dichloro and ribofuranosyl moieties mimic ATP-binding sites in kinases (e.g., CK2 inhibition by DRB) .
- Solubility optimization : Introduce polar groups (e.g., hydroxyl, carboxamide) without compromising binding affinity .
- In vitro assays : Measure IC50 via radiometric kinase activity assays and confirm selectivity against off-target kinases .
How are benzimidazole derivatives utilized in luminescent materials?
Q. Advanced
- Antenna effects : Benzimidazole ligands transfer energy to lanthanide ions (e.g., Eu³⁺, Tb³⁺) for intense luminescence .
- Excimer formation : Planar benzimidazole cores enable π-π stacking, leading to tunable emission wavelengths .
- Guest-responsive MOFs : Incorporate benzimidazole ligands into frameworks for reversible luminescence switching in response to analytes (e.g., O₂, NO) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
